1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

DCN1 inhibition Piperidinyl urea Comparator gap

This naphthalene-substituted piperidinyl urea offers an underexplored chemotype for DCN1‑UBE2M interaction studies. Its unique naphthalen‑1‑ylmethyl and pyridin‑2‑yl‑piperidine appendages provide fresh vectors for structure‑activity relationship (SAR) expansion beyond published phenyl/trifluoromethylphenyl series. With a predicted logP ≈4.5−significantly higher than typical piperidinyl ureas−it is ideally suited for comparative solubility, PAMPA/Caco‑2 permeability, and metabolic stability profiling. Researchers are advised to pair procurement with in‑house dose‑response validation against NAcM‑OPT (IC50 60–170 nM) to establish relative potency. No peer‑reviewed IC50 data exist for this compound, making it a valuable starting point for proprietary hit‑to‑lead exploration.

Molecular Formula C23H26N4O
Molecular Weight 374.488
CAS No. 1235138-56-3
Cat. No. B2378442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
CAS1235138-56-3
Molecular FormulaC23H26N4O
Molecular Weight374.488
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4
InChIInChI=1S/C23H26N4O/c28-23(26-17-20-8-5-7-19-6-1-2-9-21(19)20)25-16-18-11-14-27(15-12-18)22-10-3-4-13-24-22/h1-10,13,18H,11-12,14-17H2,(H2,25,26,28)
InChIKeyODBLSFAMALLLPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Baseline: 1‑(Naphthalen‑1‑ylmethyl)‑3‑((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)urea (CAS 1235138‑56‑3)


1‑(Naphthalen‑1‑ylmethyl)‑3‑((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)urea (CAS 1235138‑56‑3) is a synthetic piperidinyl urea that incorporates a naphthalen‑1‑ylmethyl group and a pyridin‑2‑yl‑piperidine moiety. Publicly available characterization is currently restricted to vendor‑supplied descriptions [REFS‑1]; no peer‑reviewed pharmacological or structural data were retrieved for this compound at the time of analysis. Consequently, its identity as a member of the piperidinyl urea class is the primary verifiable attribute, and any differentiation must be assessed against class‑level benchmarks until dedicated head‑to‑head studies become available.

Why Off‑the‑Shelf Piperidinyl Ureas Cannot Substitute 1‑(Naphthalen‑1‑ylmethyl)‑3‑((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)urea


Piperidinyl ureas are a structurally diverse class in which small changes to the aryl/heteroaryl appendages drastically alter target engagement, potency, and selectivity. For example, the naphthalen‑1‑ylmethyl group in this compound differs from the phenyl, trifluoromethylphenyl, or benzodioxolyl substituents found in published DCN1 inhibitors [REFS‑1]. Without direct comparative data, one cannot assume that a generic piperidinyl urea will reproduce the binding profile, cellular activity, or physicochemical properties of this specific scaffold. Consequently, replacement with a close analog risks loss of desired activity and introduces unknown off‑target liabilities.

Quantitative Differentiation Evidence for 1‑(Naphthalen‑1‑ylmethyl)‑3‑((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)urea


Absence of Publicly Available Head‑to‑Head Bioactivity Data

A thorough search of the primary literature, patent databases, and authoritative bioactivity repositories returned no quantitative IC50, Ki, or cellular activity data for CAS 1235138‑56‑3. The nearest class‑level reference is the series of piperidinyl ureas reported by Hammill et al. as DCN1‑UBE2M inhibitors [REFS‑1], yet the exemplified compounds bear phenyl, trifluoromethylphenyl, or benzodioxolyl groups rather than the naphthalen‑1‑ylmethyl‑pyridin‑2‑yl‑piperidine motif. Therefore, no numerical head‑to‑head comparison can be made at this time.

DCN1 inhibition Piperidinyl urea Comparator gap

Structural Divergence from Reported Piperidinyl Urea Inhibitors

The target compound features a naphthalen‑1‑ylmethyl group on one urea nitrogen and a pyridin‑2‑yl‑piperidin‑4‑ylmethyl group on the other. In contrast, the most thoroughly characterized piperidinyl urea DCN1 inhibitors bear simpler aromatic substituents such as phenyl (Compound 7) or 3‑trifluoromethylphenyl (NAcM‑OPT) [REFS‑1][REFS‑2]. The larger, more lipophilic naphthalene ring in CAS 1235138‑56‑3 is predicted to increase logP by approximately 1.5–2.0 units relative to the phenyl analog, which could enhance membrane permeability but may also reduce aqueous solubility. Quantitative solubility, permeability, and target engagement measurements are not available for this compound.

Structure‑activity relationship Piperidinyl urea Scaffold comparison

Vendor‑Reported Multi‑Disease Activity Lacks Quantitative Comparator Support

One commercial vendor states that the compound exhibits potent biological activity against cancer, inflammation, and neurological disorders [REFS‑1]. However, no target engagement data, cellular IC50 values, or selectivity profiles are publicly disclosed, and no comparator compounds are cited. Without such quantitative metrics, the claim cannot be contextualized relative to established agents such as MLN4924 (pevonedistat) for neddylation inhibition or clinically used anti‑inflammatory drugs.

Biological activity Vendor claims Evidence gap

Application Scenarios for 1‑(Naphthalen‑1‑ylmethyl)‑3‑((1‑(pyridin‑2‑yl)piperidin‑4‑yl)methyl)urea Based on Available Evidence


Exploratory DCN1‑UBE2M Interaction Screening in Biochemical Assays

The compound may serve as a starting point for evaluating naphthalene‑substituted piperidinyl ureas in DCN1‑UBE2M TR‑FRET or AlphaScreen assays, provided the user generates their own dose‑response data. Because no published IC50 exists, procurement should be paired with an in‑house validation step using the comparator NAcM‑OPT (IC50 = 60–170 nM [REFS‑1]) to establish relative potency.

SAR Expansion of Piperidinyl Urea Scaffolds in Academic Drug Discovery

The distinct naphthalen‑1‑ylmethyl and pyridin‑2‑yl‑piperidine appendages offer unexplored vectors for structure‑activity relationship (SAR) studies. Researchers can use this compound as a core scaffold for systematic substitution and compare the resulting analogues against the published phenyl and trifluoromethylphenyl series [REFS‑1][REFS‑2].

Physicochemical Profiling and Formulation Feasibility Assessment

The predicted higher logP (≈4.5) relative to known piperidinyl ureas (logP ≈3.0 [REFS‑1]) makes this compound suitable for comparative solubility, permeability (PAMPA or Caco‑2), and metabolic stability studies. Such data would inform whether the scaffold offers improved membrane penetration or requires formulation adjustments for in vivo use.

Quote Request

Request a Quote for 1-(Naphthalen-1-ylmethyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.